

Application Note and Protocol: 1H NMR Analysis of Menin-MLL Inhibitor 20

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Menin-MLL inhibitor 20	
Cat. No.:	B8201747	Get Quote

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Abstract

This document provides a detailed guide for the characterization of **Menin-MLL inhibitor 20** (CAS: 2448173-47-3), a potent and irreversible inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. The Menin-MLL interaction is a critical dependency for the oncogenic activity of MLL fusion proteins, which are drivers of a particularly aggressive form of acute leukemia. This application note outlines the physicochemical properties of **Menin-MLL inhibitor 20**, a predicted ¹H NMR analysis for structural verification, a standardized protocol for acquiring high-quality NMR data, and an overview of the targeted signaling pathway.

Introduction

Menin, a nuclear protein encoded by the MEN1 gene, acts as a scaffold protein that is essential for the chromatin recruitment of MLL fusion proteins. This interaction aberrantly maintains the expression of leukemogenic genes, such as HOXA9 and MEIS1, leading to the proliferation of leukemia cells and a block in differentiation. Small molecule inhibitors that disrupt the Menin-MLL interaction represent a promising therapeutic strategy for MLL-rearranged leukemias.

Menin-MLL inhibitor 20 is an irreversible inhibitor designed to target this interaction, thereby offering potential as an anti-tumor agent.[1] Accurate structural confirmation and characterization of such small molecules are paramount for drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for this purpose.



Physicochemical Properties and Biological Activity

Menin-MLL inhibitor 20 is a complex heterocyclic molecule with the chemical formula C₃₃H₄₀N₈O₄.[1] A summary of its key properties is provided in the table below. While the specific IC₅₀ value for Menin-MLL inhibitor 20 is not publicly available, other potent Menin-MLL inhibitors have demonstrated IC₅₀ values in the low nanomolar to micromolar range, highlighting the potential potency of this class of compounds. For instance, related inhibitors such as MI-2 and MI-3 show IC₅₀ values of 446 nM and 648 nM, respectively, in inhibiting MLL fusion-carrying leukemia cell lines.[2] More advanced analogs like MI-503 exhibit even greater potency with an IC₅₀ of 14.7 nM.[3]

Property	Value	
IUPAC Name	tert-butyl N-[(3R)-1-[[2-[[4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]carbamoyl]-4-pyridinyl]methyl]piperidin-3-yl]carbamate	
CAS Number	2448173-47-3	
Molecular Formula	C33H40N8O4	
Molecular Weight	612.72 g/mol	
Biological Target	Menin-MLL protein-protein interaction	
Reported Activity	Irreversible inhibitor with antitumor activities	

Predicted ¹H NMR Spectrum of Menin-MLL Inhibitor 20

The following table outlines the predicted ${}^{1}H$ NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for **Menin-MLL inhibitor 20**. These predictions are based on the analysis of the chemical structure and typical values for similar functional groups. The spectrum is expected to be complex due to the numerous aromatic and aliphatic protons in distinct chemical environments. The numbering of the protons corresponds to the provided chemical structure image.



Note: This is a predicted spectrum. Actual experimental values may vary.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic Protons (Ar-H)	7.0 - 8.5	m	-
Amide Proton (NH)	9.5 - 10.5	s (broad)	-
Pyrrole Proton (NH)	11.0 - 12.0	s (broad)	-
Methylene Protons (CH ₂)	2.5 - 4.0	m	-
Piperidine Protons (CH, CH ₂)	1.5 - 3.5	m	-
Morpholine Protons (CH ₂)	3.7 - 3.9	m	-
tert-Butyl Protons (CH ₃)	1.4 - 1.5	S	-

Protocol for ¹H NMR Spectroscopy

This protocol provides a standardized procedure for obtaining a high-resolution ¹H NMR spectrum of **Menin-MLL inhibitor 20**.

- 1. Sample Preparation
- Weigh approximately 5-10 mg of Menin-MLL inhibitor 20 and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Ensure the compound is fully dissolved. Gentle vortexing or sonication may be required.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.



2. NMR Instrument Setup

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- Tune and match the probe for the ¹H frequency.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve good resolution and lineshape. A half-height linewidth of
 <0.5 Hz for a singlet is recommended.

3. ¹H NMR Spectrum Acquisition

- Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: Set a spectral width that covers the expected range of proton chemical shifts (e.g., -2 to 14 ppm).
- Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.
- Relaxation Delay: Use a relaxation delay (D1) of at least 1-2 seconds to ensure quantitative integration.
- Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.
- 4. Data Processing
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum manually to obtain a flat baseline.
- Calibrate the chemical shift scale by setting the reference peak (e.g., TMS at 0.00 ppm or residual solvent peak) to its known value.
- Integrate the signals to determine the relative ratios of the different protons.

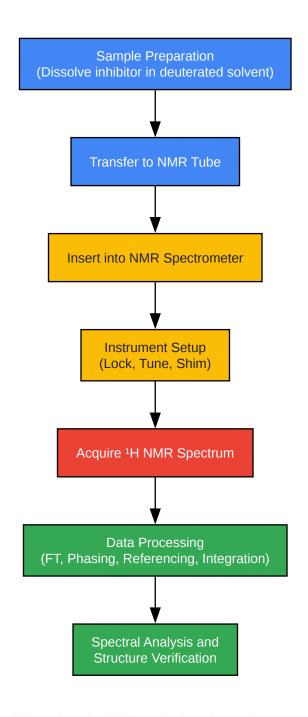


 Analyze the multiplicities and coupling constants of the signals to aid in structural assignment.

Signaling Pathway and Mechanism of Action







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